2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol: is an organic compound with a complex structure that includes a pyrazole ring, a phenyl group, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Phenol Moiety Addition: The phenol group is often introduced through a nucleophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the pyrazole derivative with the phenol derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo various substitution reactions, such as halogenation at the phenyl group or alkylation at the phenol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or alkylated phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, making it a promising lead compound for new drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets. The phenol moiety can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cresol: Cresol isomers (o-cresol, m-cresol, p-cresol) are similar in that they contain a phenol moiety with a methyl group, but they lack the pyrazole ring and phenyl group.
Phenol: Phenol itself is a simpler compound with a hydroxyl group attached to a benzene ring, lacking the additional complexity of the pyrazole and phenyl groups.
Uniqueness
The uniqueness of 2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activity. The combination of the pyrazole ring, phenyl group, and phenol moiety provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-(2-methylprop-2-enoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)12-24-16-9-10-17(18(23)11-16)20-19(14(3)21-22-20)15-7-5-4-6-8-15/h4-11,23H,1,12H2,2-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXWGBXCSPXBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.